molecular formula C10H4Cl2O2 B13884818 1,5-Dichloronaphthalene-2,6-dione

1,5-Dichloronaphthalene-2,6-dione

Cat. No.: B13884818
M. Wt: 227.04 g/mol
InChI Key: YQFGMPQXVQIUEC-UHFFFAOYSA-N
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Description

1,5-Dichloronaphthalene-2,6-dione is an organic compound with the molecular formula C10H4Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions, and two ketone groups are present at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloronaphthalene-2,6-dione can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by oxidation. For instance, naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,5-dichloronaphthalene. This intermediate can then be oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloronaphthalene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,5-Dichloronaphthalene-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dichloronaphthalene-2,6-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

1,5-Dichloronaphthalene-2,6-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H4Cl2O2

Molecular Weight

227.04 g/mol

IUPAC Name

1,5-dichloronaphthalene-2,6-dione

InChI

InChI=1S/C10H4Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H

InChI Key

YQFGMPQXVQIUEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C2C1=C(C(=O)C=C2)Cl)Cl

Origin of Product

United States

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